molecular formula C7H11F2N3 B1382591 2-(Azidomethyl)-1,1-difluorocyclohexane CAS No. 1820736-38-6

2-(Azidomethyl)-1,1-difluorocyclohexane

Cat. No.: B1382591
CAS No.: 1820736-38-6
M. Wt: 175.18 g/mol
InChI Key: SMYSHBCFIKWMHN-UHFFFAOYSA-N
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Description

Azide-modified compounds are important building blocks for various chemical reactions . They are often used in click chemistry, a type of chemical reaction that joins small units together to form a larger structure .


Synthesis Analysis

The synthesis of azide-modified compounds can be complex and requires specific conditions . For instance, azide-modified nucleosides are synthesized using various methods, and the azido functionality can be introduced into both the sugar and the nucleobase .


Molecular Structure Analysis

The molecular structure of azide-modified compounds is determined by the specific arrangement of atoms and the presence of the azide group . The azide group is essential for click reactions .


Chemical Reactions Analysis

Azide-modified compounds participate in a variety of chemical reactions . One of the most common is the azide-alkyne cycloaddition, which is often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates .


Physical and Chemical Properties Analysis

The physical and chemical properties of azide-modified compounds can vary widely depending on their specific structure . These properties can include hardness, topography, and hydrophilicity .

Scientific Research Applications

Conformational Analysis

  • Conformational Preferences and Solvent Effects : Studies have revealed the conformational preferences of closely related compounds like 1,2-difluorocyclohexane and 1,4-difluorocyclohexane, exploring the energy differences between diaxial and diequatorial conformers in various solvents (Wiberg, Hinz, Jarret, & Aubrecht, 2005).

  • NMR Spectroscopy in Conformational Studies : Fluorine NMR spectra have been utilized to understand the conformational isomerization of similar molecules, like 1,1-difluorocyclohexane, offering insights into the dynamics of these processes (Jonas, Allerhand, & Gutowsky, 1965).

Synthesis and Chemical Properties

  • Synthesis of Related Compounds : Research on the synthesis of perfluoro-2-azido-1-azacyclohexene shows methodologies relevant to the preparation of azido-substituted cyclohexanes, which could be extrapolated to the synthesis of 2-(Azidomethyl)-1,1-difluorocyclohexane (Bailey & Banks, 1984).

  • Analysis of Fluorinated Cyclohexanes : Investigations into the nuclear magnetic resonance spectroscopy of similar compounds like gem-difluoro-1,1,3,3-tetramethylcyclohexanes offer insights into the electronic and structural properties of fluorinated cyclohexanes (Doddrell et al., 1970).

Potential Applications

  • Role in Organic Synthesis : The use of azidomethyl groups in nucleosides as a protecting group suggests potential applications of this compound in the synthesis and modification of biologically relevant molecules (Wada, Ohkubo, Mochizuki, & Sekine, 2001).

  • Metal Coordination and Complex Formation : Studies on platinum and palladium coordination with azidomethyl-substituted ligands demonstrate the potential of this compound in forming metal complexes, which could be significant in catalysis or material science (Basato et al., 2004).

Safety and Hazards

While specific safety and hazard information for “2-(Azidomethyl)-1,1-difluorocyclohexane” is not available, it’s important to note that azide compounds can be hazardous due to their reactivity .

Future Directions

The future directions of research on azide-modified compounds are likely to focus on improving their synthesis, understanding their reactions, and exploring their potential applications .

Properties

IUPAC Name

2-(azidomethyl)-1,1-difluorocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N3/c8-7(9)4-2-1-3-6(7)5-11-12-10/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYSHBCFIKWMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN=[N+]=[N-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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